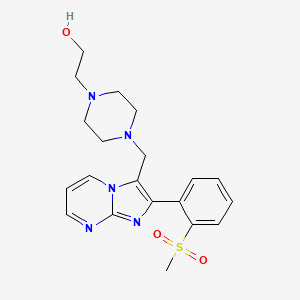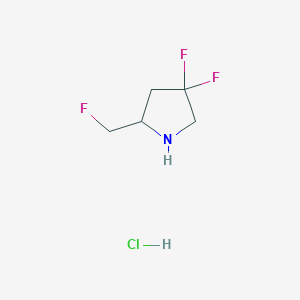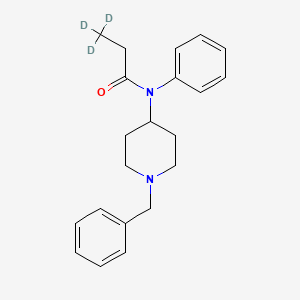
Benzyl Fentanyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Fentanyl-d3, also known as R-4129, is a deuterated analog of benzyl fentanyl. It is a synthetic opioid that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in clinical and research settings to study opioid receptor interactions and pain management mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Fentanyl-d3 involves several steps, starting with the preparation of the core fentanyl structure. The general synthetic route includes the following steps:
N-alkylation: The initial step involves the alkylation of 4-piperidone with benzyl chloride to form N-benzyl-4-piperidone.
Reductive amination: This intermediate is then subjected to reductive amination with aniline to form N-benzyl-4-anilinopiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl Fentanyl-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, converting ketones to alcohols or amines to secondary amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzyl Fentanyl-d3 is widely used in scientific research due to its unique properties:
Mécanisme D'action
Benzyl Fentanyl-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release, leading to analgesia and sedation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent opioid analgesic used in anesthesia and pain management.
Sufentanil: An analog of fentanyl with higher potency and shorter duration of action.
Alfentanil: Another fentanyl analog with rapid onset and short duration of action.
Uniqueness
Benzyl Fentanyl-d3 is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantitation in analytical applications. Its use as a reference standard in forensic and clinical toxicology distinguishes it from other fentanyl analogs .
Propriétés
Formule moléculaire |
C21H26N2O |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-3,3,3-trideuterio-N-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3/i1D3 |
Clé InChI |
POQDXIFVWVZVML-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




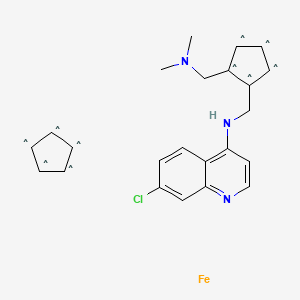
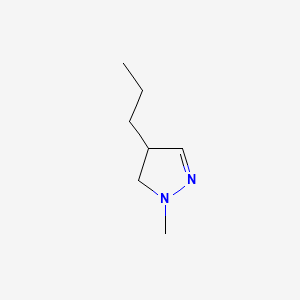
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
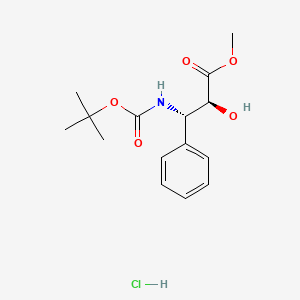

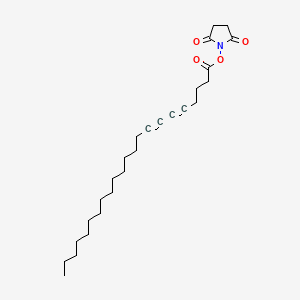



![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
